3-Cyclohexylpiperidine

Description

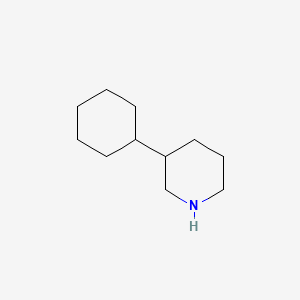

3-Cyclohexylpiperidine (CAS 19734-66-8) is a secondary amine featuring a cyclohexyl group attached to the third carbon of the piperidine ring. Its molecular formula is C₁₁H₂₁N, with a monoisotopic mass of 167.1674 Da . The compound is widely utilized in pharmaceutical research due to its structural versatility, enabling interactions with biological targets such as receptors and enzymes. Available in 96% purity, it serves as a key intermediate in drug discovery .

Properties

IUPAC Name |

3-cyclohexylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h10-12H,1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQKPQQOCKLKHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19734-66-8 | |

| Record name | 3-cyclohexylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexylpiperidine typically involves the hydrogenation of pyridine derivatives. One common method is the reduction of pyridine using hydrogen gas in the presence of a molybdenum disulfide catalyst. This reaction proceeds as follows:

C5H5N+3H2→C5H10NH

Alternatively, pyridine can be reduced to piperidine via a modified Birch reduction using sodium in ethanol .

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes. The use of high-pressure hydrogen gas and efficient catalysts ensures the complete reduction of pyridine to the desired piperidine derivative. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexylpiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can further modify the piperidine ring.

Substitution: The cyclohexyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.

Major Products:

Scientific Research Applications

3-Cyclohexylpiperidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of 3-Cyclohexylpiperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomerism: 2-Cyclohexylpiperidine vs. 3-Cyclohexylpiperidine

The position of the cyclohexyl substituent on the piperidine ring significantly impacts molecular properties and applications:

- Key Insight : The 3-substituted isomer exhibits higher patent activity, suggesting broader utility in pharmaceuticals, likely due to favorable steric and electronic interactions with biological targets.

Counterion Effects: Free Base vs. Hydrochloride Salt

The hydrochloride salt of this compound (CAS 19734-67-9) enhances solubility and stability, critical for formulation in drug development:

| Property | This compound (Free Base) | This compound HCl |

|---|---|---|

| Solubility | Limited in aqueous media | Improved water solubility |

| Stability | Sensitive to oxidation | Enhanced shelf life |

| Purity Options | 96% | 95–97% |

- Application Note: The hydrochloride salt is preferred in preclinical studies for improved bioavailability .

Substituent Variations: Cyclohexyl vs. Methylcyclohexyl

Replacing the cyclohexyl group with a 3-methylcyclohexyl moiety (CAS 46179-98-0, C₁₂H₂₃N) introduces steric bulk and altered lipophilicity:

| Property | This compound | 1-(3-Methylcyclohexyl)piperidine |

|---|---|---|

| Lipophilicity (LogP) | ~3.2 (estimated) | ~3.8 (estimated) |

| Steric Hindrance | Moderate | High |

| Synthetic Yield | Not reported | Optimized routes available |

Ring Size Variations: Cyclopentyl vs. Cyclohexyl

Replacing cyclohexyl with cyclopentyl (e.g., 3-cyclopentylidenepiperidine, CAS 1508896-31-8) reduces steric bulk:

- Structural Impact : Smaller rings may improve metabolic stability but reduce hydrophobic interactions in drug-receptor binding .

Research and Commercial Landscape

Biological Activity

3-Cyclohexylpiperidine is a compound of interest in pharmacological research due to its potential biological activities, particularly in relation to its interactions with various receptors and enzymes. This article provides an overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by a cyclohexyl group attached to the nitrogen atom of the piperidine ring. This structural configuration is significant as it influences the compound's binding affinity and biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The piperidine structure allows for hydrogen bonding and other interactions that can modulate various biochemical pathways. Research indicates that compounds like this compound may exhibit effects similar to those of phencyclidine (PCP), particularly in their interaction with N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory functions.

1. Neuropharmacological Effects

Studies have shown that this compound can affect neurotransmitter systems, leading to psychotomimetic effects similar to PCP. These effects include alterations in perception, hallucinations, and sedation. The compound's affinity for NMDA receptors is particularly noteworthy, as it may contribute to these psychoactive effects .

2. Antiviral Activity

Research has explored the antiviral potential of piperidine derivatives, including this compound. A study on related compounds demonstrated moderate antiviral activity against viruses like HIV-1 and herpes simplex virus (HSV-1). The presence of specific structural features in piperidine derivatives enhances their biological activity against viral pathogens .

3. Antimicrobial Activity

In addition to antiviral properties, some studies have evaluated the antibacterial and antifungal activities of piperidine derivatives. The minimum inhibitory concentration (MIC) values for various strains indicate that certain derivatives exhibit significant antimicrobial effects, making them potential candidates for further development .

Table 1: Antiviral Activity of Piperidine Derivatives

| Compound Name | Virus Target | IC50 (μM) | Remarks |

|---|---|---|---|

| Benzyl-3-cyclohexylpiperidine | CVB-2 | 92 | Moderate protection |

| Fluorophenyl-3-cyclohexylpiperidine | HSV-1 | Not specified | Active against HSV-1 |

Table 2: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC)

| Compound | S. aureus | P. aeruginosa | C. albicans | A. niger |

|---|---|---|---|---|

| This compound derivative | >100 | >100 | >100 | >100 |

| Ciprofloxacin | 4 | 0.8 | - | - |

| Miconazole | - | - | 0.8 | 20 |

Case Studies

Case Study 1: Neuropharmacological Effects

A study investigated the behavioral effects of this compound in rodent models. The results indicated that administration led to significant alterations in locomotion and sensory perception, resembling the effects observed with PCP analogs .

Case Study 2: Antiviral Screening

In vitro studies on a series of piperidine derivatives revealed that modifications to the chemical structure could enhance antiviral efficacy against HIV-1. Compounds were tested against various viral strains, demonstrating promising results that warrant further exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.